molecular formula C18H16N6O5S2 B5155810 N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)

N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)

Cat. No. B5155810
M. Wt: 460.5 g/mol
InChI Key: BXTJWLIJSZBVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide), commonly known as OTD, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. OTD is a heterocyclic compound that contains both furan and thiadiazole rings, which makes it an interesting compound for researchers to explore.

Mechanism of Action

The exact mechanism of action of OTD is not yet fully understood. However, it is believed that OTD acts as an electron transport material by facilitating the movement of electrons from the cathode to the anode in OLEDs. In organic solar cells, OTD acts as a hole-blocking material, preventing the recombination of electrons and holes, which results in improved device performance.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of OTD. However, some studies have suggested that OTD may have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

OTD has several advantages for use in lab experiments. It is a stable and highly soluble compound, which makes it easy to handle and use in various applications. However, one of the limitations of OTD is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for the research and development of OTD. One potential direction is the use of OTD in the development of new organic electronic devices, such as organic field-effect transistors and organic light-emitting transistors. Another potential direction is the use of OTD in the development of new materials for energy storage applications. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of OTD.

Synthesis Methods

OTD can be synthesized by the reaction of 2,2'-oxybis(thiophene-5-carboxylic acid) with oxalyl chloride, followed by the reaction with 2-amino-5-mercapto-1,3,4-thiadiazole and 2-furoyl chloride. The final product is obtained by the reaction of the intermediate with sodium hydroxide. The synthesis of OTD is a multistep process that requires careful attention to detail to obtain a pure and high-quality product.

Scientific Research Applications

OTD has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of OTD is in the field of organic electronics. OTD has been used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability. OTD has also been used as a hole-blocking material in organic solar cells, which has resulted in improved device performance.

properties

IUPAC Name

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5S2/c25-15(11-3-1-7-28-11)19-17-23-21-13(30-17)5-9-27-10-6-14-22-24-18(31-14)20-16(26)12-4-2-8-29-12/h1-4,7-8H,5-6,9-10H2,(H,19,23,25)(H,20,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTJWLIJSZBVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)CCOCCC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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